3-Chloro-5-(4-cyanophenyl)phenol
Description
3-Chloro-5-(4-cyanophenyl)phenol is a halogenated phenolic compound featuring a chloro substituent at the 3-position and a 4-cyanophenyl group at the 5-position of the phenol ring. The cyano group (-CN) is a strong electron-withdrawing moiety, which significantly influences the compound’s electronic properties, acidity, and reactivity.
Properties
IUPAC Name |
4-(3-chloro-5-hydroxyphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-12-5-11(6-13(16)7-12)10-3-1-9(8-15)2-4-10/h1-7,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZIWNWWOZEYEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685852 | |
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261901-96-5 | |
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(4-cyanophenyl)phenol typically involves the chlorination of phenol derivatives. One common method is the chlorination of 4-cyanophenylphenol under controlled conditions to introduce the chloro group at the desired position. The reaction is usually carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction conditions are carefully monitored to ensure selective chlorination .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(4-cyanophenyl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The cyanophenyl group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed for reduction.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chloro group.
Oxidation Reactions: Products include quinones or other oxidized phenol derivatives.
Reduction Reactions: Products include amines or other reduced cyanophenyl derivatives.
Scientific Research Applications
3-Chloro-5-(4-cyanophenyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(4-cyanophenyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the chloro and cyanophenyl groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-Chloro-5-(4-cyanophenyl)phenol with key analogs:
*Note: Molar mass for this compound is inferred based on structural similarity to analogs.
Electronic and Functional Group Effects
- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in this compound increases the phenol’s acidity (pKa ~8–9 estimated) compared to analogs with electron-donating groups like methoxy (e.g., 3-Chloro-5-(2-fluoro-3-methoxyphenyl)phenol) . Hydroxymethyl (-CH₂OH) in 3-Chloro-5-(4-hydroxymethylphenyl)phenol enhances hydrophilicity, making it more soluble in polar solvents than the cyano analog .
- Core Structure Variations: Replacing the phenol core with a 1,2,4-thiadiazole ring (as in compound 6a) introduces aromaticity and rigidity, leading to higher melting points (110–111°C) compared to phenolic analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
